1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea
Overview
Description
1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea is a complex organic compound that features a unique combination of benzoxazole, benzofuran, and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea typically involves multi-step organic reactions. The starting materials often include 5,7-dimethyl-1,3-benzoxazole, 3-methyl-1-benzofuran-2-carboxylic acid, and thiourea. The synthetic route may involve:
Formation of Benzoxazole Derivative: The benzoxazole derivative can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Benzofuran Derivative: The benzofuran derivative can be synthesized via cyclization reactions involving phenolic compounds and carboxylic acids.
Coupling Reaction: The final step involves coupling the benzoxazole and benzofuran derivatives with thiourea under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the thiourea moiety to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace certain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea involves its interaction with specific molecular targets. The benzoxazole and benzofuran moieties may interact with enzymes or receptors, while the thiourea group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-methyl-1-benzofuran-2-carboxamide
- N-(3,4-dichlorobenzoyl)-N’-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]thiourea
Uniqueness
1-[5-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea is unique due to its combination of benzoxazole, benzofuran, and thiourea moieties. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-14-11-16(3)23-21(12-14)28-26(33-23)18-10-9-15(2)20(13-18)29-27(34)30-25(31)24-17(4)19-7-5-6-8-22(19)32-24/h5-13H,1-4H3,(H2,29,30,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFJTEIFXNKCDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=S)NC(=O)C4=C(C5=CC=CC=C5O4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.